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3-Isopropenyl-1-methyl-1H-pyrrole

Cat. No.: B3357123
CAS No.: 70702-75-9
M. Wt: 121.18 g/mol
InChI Key: MXXYSAFGTIYGFE-UHFFFAOYSA-N
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Description

Historical Context of Pyrrole (B145914) Research in Heterocyclic Chemistry

The journey into heterocyclic chemistry began in the early 19th century with the discovery of compounds like furan. numberanalytics.com Soon after, in 1834, Friedlieb Ferdinand Runge isolated pyrrole, which he named "fiery oil," from the products of dry bone distillation. researchgate.net This discovery, along with that of other simple heterocycles like thiophene (B33073) and pyridine, marked a pivotal moment, opening a new chapter in organic chemistry. numberanalytics.com Initially, the structures of these compounds were not well understood, but their unique properties, particularly their aromaticity, spurred significant scientific interest. numberanalytics.com A major breakthrough came in 1936 when Alfred Treibs isolated chlorophyll (B73375) derivatives from crude oil, establishing a biological origin for petroleum and highlighting the natural prevalence of pyrrole-containing structures known as porphyrins. researchgate.net These early discoveries laid the groundwork for over a century of research into the synthesis, properties, and applications of pyrrole and its derivatives.

Fundamental Principles of Pyrrole Aromaticity and Electronic Structure

The defining characteristic of pyrrole is its aromaticity. Aromatic compounds are cyclic, planar molecules with a continuous ring of p-orbitals and a specific number of π-electrons, which imparts significant stability. This is governed by Hückel's rule, which states that an aromatic system must contain (4n + 2) π-electrons, where 'n' is a non-negative integer. byjus.combyjus.com

Pyrrole, a five-membered ring with the formula C₄H₅N, at first glance appears to have only 4 π-electrons from its two double bonds. quora.com However, the nitrogen atom is sp² hybridized, and its lone pair of electrons resides in a p-orbital perpendicular to the plane of the ring. libretexts.orglibretexts.orgchemicalbook.com These two electrons participate in the π-system, bringing the total to six π-electrons (where n=1 in Hückel's rule), thus satisfying the criteria for aromaticity. byjus.comlibretexts.orgaakash.ac.in

This delocalization of the nitrogen's lone pair into the ring has several consequences:

Electron Distribution: The six π-electrons are distributed over the five atoms of the ring, leading to a high electron density within the ring. slideshare.net This makes the pyrrole ring "electron-rich."

Resonance: The delocalization can be represented by several resonance structures, which show a partial negative charge on the carbon atoms and a partial positive charge on the nitrogen atom. askfilo.com This charge distribution influences the reactivity of the pyrrole ring, making it susceptible to attack by electrophiles, primarily at the C2 or C5 positions. wikipedia.org

Basicity: The involvement of the nitrogen lone pair in the aromatic system means it is not readily available to accept a proton, making pyrrole a very weak base. slideshare.net

The resonance energy of pyrrole is significant, though more modest than that of benzene (B151609), indicating a substantial degree of aromatic stabilization. wikipedia.org

Table 1: Comparison of Resonance Energies

CompoundResonance Energy (kJ/mol)
Benzene152
Thiophene121
Pyrrole 88
Furan67
Data sourced from wikipedia.org

Significance of Substituted Pyrroles as Versatile Synthetic Targets and Building Blocks

The pyrrole ring is a privileged scaffold in chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. alliedacademies.org Substituted pyrroles—pyrrole rings with various chemical groups attached—are of immense importance as they serve as versatile intermediates and building blocks for the synthesis of a vast array of complex molecules. alliedacademies.orgrsc.org

The ability to introduce substituents at different positions on the pyrrole ring with high selectivity is a key focus of modern synthetic chemistry. scitechdaily.com This functionalization allows for the fine-tuning of a molecule's physical, chemical, and biological properties. Numerous synthetic methods, such as the Paal-Knorr, Hantzsch, and Piloty-Robinson syntheses, have been developed and refined to create polysubstituted pyrroles. wikipedia.orgresearchgate.net More recent advancements include transition metal-catalyzed reactions, multi-component reactions, and photochemical and electrochemical methods to construct these valuable structures. nih.govrsc.orgnih.gov

Substituted pyrroles are fundamental to:

Pharmaceuticals: They form the core of many drugs, including the cholesterol-lowering agent atorvastatin, the anti-inflammatory drug ketorolac, and the anticancer agent sunitinib. wikipedia.org Their derivatives have been explored for a wide range of activities, including as anticonvulsants, antimicrobials, and selective enzyme inhibitors. alliedacademies.orgnih.govnih.gov

Natural Products: The pyrrole motif is central to vital natural products like heme (in hemoglobin), chlorophyll, vitamin B12, and bile pigments such as bilirubin. britannica.comwikipedia.org

Materials Science: The conductive polymer polypyrrole has commercial value, and other derivatives are used in the creation of dyes, photographic chemicals, and corrosion inhibitors. chemicalbook.comwikipedia.org

Overview of 3-Isopropenyl-1-methyl-1H-pyrrole within the Context of Advanced Pyrrole Chemistry

Within the extensive family of substituted pyrroles lies this compound. This specific compound features two key substitutions on the basic pyrrole ring: a methyl group on the nitrogen atom (position 1) and an isopropenyl group (a three-carbon chain with a double bond) at position 3.

Table 2: Properties of this compound

PropertyValue
Chemical Formula C₈H₁₁N
Molecular Weight 121.18 g/mol
Structure A five-membered pyrrole ring with a methyl group attached to the nitrogen atom and an isopropenyl group at the C3 position.
Note: Physical properties like boiling point and density are not readily available in public literature, reflecting the compound's status as a specialized research or synthetic intermediate rather than a common commodity chemical.

The structural features of this compound dictate its chemical character and potential utility:

The 1-Methyl Group: The presence of a methyl group on the nitrogen atom (an N-substituted pyrrole) prevents the formation of the N-H bond found in pyrrole itself. This modification can influence the compound's solubility and intermolecular interactions.

The 3-Isopropenyl Group: The isopropenyl substituent at the C3 position is particularly significant. The double bond in this group offers a reactive site for further chemical transformations, such as addition reactions (e.g., hydrogenation, halogenation) or polymerization. This makes the compound a potentially valuable building block for creating more complex molecular architectures. The position of the substituent at C3 rather than the more electronically favored C2 position suggests that its synthesis would require specific regioselective strategies.

While detailed research findings specifically on this compound are not widespread, its structure places it firmly within the class of advanced pyrrole derivatives. It can be considered a highly specific synthetic intermediate, likely created for the targeted construction of larger molecules in pharmaceutical or materials science research. Its value lies in the combination of the stable, electron-rich aromatic pyrrole core with the reactive functionality of the isopropenyl side chain, offering a versatile tool for the synthetic chemist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N B3357123 3-Isopropenyl-1-methyl-1H-pyrrole CAS No. 70702-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-prop-1-en-2-ylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-7(2)8-4-5-9(3)6-8/h4-6H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXYSAFGTIYGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449058
Record name 3-Isopropenyl-1-methyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70702-75-9
Record name 3-Isopropenyl-1-methyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of 3 Isopropenyl 1 Methyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

Pyrrole is an electron-rich heteroaromatic compound, making it highly susceptible to electrophilic aromatic substitution reactions. nih.govonlineorganicchemistrytutor.com The substitution pattern is significantly influenced by the substituents already present on the ring.

Influence of Isopropenyl and Methyl Substituents on Reaction Regioselectivity

In general, electrophilic attack on the pyrrole ring is favored at the α-positions (C2 and C5) over the β-positions (C3 and C4). onlineorganicchemistrytutor.comstackexchange.com This preference is attributed to the greater stabilization of the cationic intermediate (arenium ion) formed during α-attack, which can be described by three resonance structures, compared to the two resonance structures for β-attack. stackexchange.com

However, the presence of substituents alters this regioselectivity. The N-methyl group is an electron-donating group, which further activates the pyrrole ring towards electrophilic attack. The 3-isopropenyl group, being an alkyl-type substituent, is also electron-donating and directs incoming electrophiles to the ortho and para positions. In the context of the pyrrole ring, this translates to directing attack to the C2, C4, and C5 positions.

The interplay between the N-methyl and 3-isopropenyl groups leads to a complex substitution pattern. Steric hindrance from the isopropenyl group at C3 can influence the accessibility of the adjacent C2 and C4 positions to the incoming electrophile. Therefore, the regioselectivity of electrophilic substitution on 3-Isopropenyl-1-methyl-1H-pyrrole is a balance between electronic directing effects and steric factors. For instance, in sterically demanding reactions, attack at the less hindered C5 position might be favored.

Acylation and Formylation Reactions

Acylation and formylation are important electrophilic substitution reactions for functionalizing pyrrole rings. The Vilsmeier-Haack reaction is a widely used method for formylating pyrroles. thieme-connect.comrsc.orgresearchgate.net This reaction typically employs phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent (a chloroiminium salt), which acts as the electrophile. chemistrysteps.com

While formylation of unsubstituted 1-methylpyrrole (B46729) gives a mixture of 2- and 3-formyl derivatives, with the 2-isomer predominating, the presence of the 3-isopropenyl group in this compound will direct the formylation. rsc.orgorgsyn.org Given the directing effect of the isopropenyl group, formylation is expected to occur at the C2, C4, and C5 positions. The exact ratio of products would depend on the reaction conditions and the steric bulk of the formylating reagent. The use of sterically crowded formamides has been shown to increase the proportion of β-formylation (attack at C3 or C4) in N-substituted pyrroles. thieme-connect.com

Acylation reactions, such as Friedel-Crafts acylation, introduce an acyl group onto the pyrrole ring. Similar to formylation, the regioselectivity of acylation on this compound will be governed by the directing effects of the existing substituents, leading to a mixture of C2, C4, and C5 acylated products.

Reactions Involving the Isopropenyl Side Chain

The isopropenyl group (CH₂=C(CH₃)-) provides a site for a variety of addition reactions.

Electrophilic and Nucleophilic Additions to the Alkenyl Moiety

The double bond of the isopropenyl group is electron-rich and can undergo electrophilic addition reactions. csbsju.edulumenlearning.com For example, reaction with hydrogen halides (HX) would proceed via a carbocation intermediate. According to Markovnikov's rule, the proton would add to the less substituted carbon of the double bond (the CH₂ group), and the halide would add to the more substituted carbon (the quaternary carbon attached to the pyrrole ring). libretexts.orgyoutube.com

Addition of halogens (e.g., Br₂) would also occur across the double bond to yield a dihalo-adduct. libretexts.org The reaction proceeds through a bromonium ion intermediate. chemistryguru.com.sg

Nucleophilic addition to a simple alkene like the isopropenyl group is generally not favorable unless the double bond is activated by an electron-withdrawing group. youtube.com Since the pyrrole ring is electron-donating, the isopropenyl side chain in this compound is not expected to be susceptible to direct nucleophilic attack under normal conditions.

Polymerization Studies of Vinyl/Isopropenyl Pyrroles

Vinyl and isopropenyl pyrroles are monomers that can undergo polymerization to form polypyrrole derivatives. The polymerization can be initiated by chemical or electrochemical methods. In the case of this compound, the isopropenyl group can participate in chain-growth polymerization, similar to other vinyl monomers, to produce a polymer with a polypyrrole pendant group. Interfacial polymerization has been used to synthesize polypyrrole nanostructures from pyrrole monomers. capes.gov.br

N-Alkylation and N-Functionalization Strategies of the Pyrrole Nitrogen

While the nitrogen atom in this compound is already substituted with a methyl group, it's important to consider the broader context of N-functionalization in pyrrole chemistry. For N-unsubstituted pyrroles, the nitrogen can be readily alkylated or functionalized. thieme.dersc.org Common methods for N-alkylation involve the use of alkyl halides in the presence of a base. organic-chemistry.org For instance, the potassium salt of pyrrole reacts with alkyl iodides in dimethyl sulfoxide (B87167) to yield N-alkylpyrroles. rsc.org

N-acylation is also a common transformation, often used to introduce an acyl group that can act as a directing group or be removed later in a synthetic sequence. The choice of base is crucial in some N-acylation reactions, as it can influence the outcome, leading to either N-acylation or other rearrangements. rsc.org While direct further alkylation or acylation on the already substituted nitrogen of this compound is not a standard reaction, understanding these N-functionalization strategies is key to the synthesis of various substituted pyrroles. acs.orgnih.gov

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

The isopropenyl group at the 3-position of the 1-methyl-1H-pyrrole ring provides a reactive handle for various cyclization and annulation reactions, paving the way for the construction of novel fused heterocyclic systems. While direct studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous 3-vinylpyrroles. These compounds are known to participate as dienes in [4+2] cycloaddition reactions, particularly when the pyrrole nitrogen is protected, which is the case for the N-methylated title compound.

One of the most significant applications of vinylpyrroles in synthesis is their participation in Diels-Alder reactions to construct indole (B1671886) frameworks. umn.edu In this context, the this compound can act as a diene, reacting with various dienophiles to yield substituted tetrahydroindoles. Subsequent aromatization can then lead to the corresponding indole derivatives. The additional methyl group on the isopropenyl moiety, compared to a simple vinyl group, can influence the regioselectivity and stereoselectivity of the cycloaddition.

The reactivity of this compound in these annulation reactions is summarized in the table below, based on known transformations of similar vinylpyrroles.

Reaction TypeReactantProduct TypePotential Fused System
[4+2] Cycloaddition (Diels-Alder)MaleimidesTetrahydroindolePyrrolo[3,4-e]indole
[4+2] Cycloaddition (Diels-Alder)BenzoquinonesTetrahydroindoleCarbazole precursor
[4+2] Cycloaddition (Diels-Alder)Electron-deficient alkynesDihydroindoleIndole
Intramolecular Heck Reaction(If appropriately substituted)Fused polycyclic systemsVaries based on tether

This table presents potential reactions of this compound based on the known reactivity of analogous vinylpyrroles.

The synthesis of 3-vinylpyrroles, the parent structures for the title compound, can be achieved through a sequence involving Friedel-Crafts acylation at the 3-position of an N-protected pyrrole, followed by reduction of the ketone and subsequent dehydration. umn.edu This methodology provides access to the necessary precursors for these cycloaddition strategies.

Advanced Mechanistic Studies of this compound Transformations

The mechanistic aspects of the transformations involving this compound are of significant interest for controlling the outcome of the reactions and for designing new synthetic routes. The advanced mechanistic studies, largely based on theoretical calculations and experimental observations of related systems, shed light on the underlying principles governing its reactivity.

Diels-Alder Reactions: The [4+2] cycloaddition reactions of vinylpyrroles are generally understood to proceed through a concerted, pericyclic mechanism. For this compound acting as the diene, the reaction with an electron-deficient dienophile would involve a single transition state where the new sigma bonds are formed simultaneously, albeit not necessarily to the same extent. The regioselectivity of the reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. The electron-donating nature of the 1-methyl-1H-pyrrol-3-yl group and the methyl group on the isopropenyl moiety will direct the orientation of the dienophile.

Computational studies on similar systems can provide insights into the transition state geometries and activation energies, helping to predict the favored regio- and stereoisomers. For instance, the endo selectivity often observed in Diels-Alder reactions of cyclic dienes is also expected to play a role here, influenced by secondary orbital interactions.

Intramolecular Cyclizations: In cases where the isopropenyl group can react with a substituent elsewhere on the pyrrole ring or its N-methyl group, intramolecular cyclizations can occur. The mechanism of such reactions would depend on the nature of the interacting functional groups. For example, an intramolecular Heck reaction, a powerful tool for ring formation, would proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination, mediated by a palladium catalyst. nih.gov

The study of these mechanisms is crucial for the rational design of synthetic strategies to access complex, fused heterocyclic compounds with high selectivity and efficiency. While specific mechanistic studies on this compound are sparse, the principles derived from related vinyl-substituted heterocycles provide a solid foundation for understanding its chemical transformations.

Advanced Spectroscopic and Spectrometric Characterization of 3 Isopropenyl 1 Methyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Detailed ¹H and ¹³C NMR Assignments and Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 3-Isopropenyl-1-methyl-1H-pyrrole provide a complete map of the proton and carbon framework of the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the pyrrole (B145914) ring protons, the N-methyl protons, and the isopropenyl group protons (vinyl and methyl). The integration of these signals corresponds to the number of protons of each type, and their splitting patterns (multiplicity) provide information about adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Signals are observed for the carbons of the pyrrole ring, the N-methyl group, and the isopropenyl substituent. The chemical shifts of the pyrrole ring carbons are indicative of their position within the aromatic system. hmdb.ca

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H2Data not availableData not available
H4Data not availableData not available
H5Data not availableData not available
N-CH₃Data not availableData not available
Cα-H (vinyl)Data not availableData not available
Cβ-H₂ (vinyl)Data not availableData not available
C-CH₃ (isopropenyl)Data not availableData not available
C2Data not availableData not available
C3Data not availableData not available
C4Data not availableData not available
C5Data not availableData not available
N-CH₃Data not availableData not available
Cα (isopropenyl)Data not availableData not available
Cβ (isopropenyl)Data not availableData not available
C-CH₃ (isopropenyl)Data not availableData not available

Solvent Effects on NMR Spectroscopic Parameters

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals in ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule. youtube.commdpi.comsdsu.edunih.govrsc.orgrsc.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for identifying adjacent protons in the pyrrole ring and the isopropenyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edunih.gov This allows for the direct assignment of carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. youtube.comsdsu.edu It is crucial for connecting different fragments of the molecule, for example, linking the isopropenyl group to the C3 position of the pyrrole ring and the N-methyl group to the nitrogen atom. youtube.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. Key expected vibrations include:

C-H stretching vibrations of the aromatic pyrrole ring and the aliphatic methyl and isopropenyl groups.

C=C stretching vibrations of the pyrrole ring and the isopropenyl group.

C-N stretching vibrations of the pyrrole ring.

Bending vibrations (in-plane and out-of-plane) for the various C-H bonds.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic peaks for the C=C and C-C bonds of the pyrrole ring and the isopropenyl substituent.

Interactive Data Table: Key Vibrational Frequencies for Pyrrole and Alkene Functional Groups

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
Pyrrole RingC-H stretch3100-30003100-3000
C=C stretch1650-15501650-1550
C-N stretch1360-12501360-1250
Isopropenyl Group=C-H stretch3100-30003100-3000
C=C stretch1680-16201680-1620
Methyl GroupC-H stretch2975-2950, 2885-28652975-2950, 2885-2865

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. tanta.edu.eglibretexts.org The presence of the pyrrole ring, a π-conjugated system, and the isopropenyl group, which extends the conjugation, gives rise to characteristic absorption bands.

The principal electronic transitions observed in molecules like this compound are π → π* transitions. youtube.comyoutube.comyoutube.com These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation; a more extended conjugated system generally results in a shift of λmax to a longer wavelength (a bathochromic or red shift). tanta.edu.eg The intensity of the absorption, given by the molar absorptivity (ε), provides information about the probability of the transition. youtube.com The UV-Vis spectrum of this compound would be expected to show strong absorption in the UV region, characteristic of a substituted pyrrole with an extended π-system.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. rsc.orgnih.gov This allows for the unambiguous determination of its elemental composition and molecular formula. For this compound, HRMS would confirm the molecular formula C₈H₁₁N.

Furthermore, by subjecting the molecule to fragmentation within the mass spectrometer, a characteristic fragmentation pattern is produced. Analysis of these fragment ions provides valuable information about the molecule's structure. Key fragmentation pathways for this compound might include:

Loss of a methyl radical (•CH₃) from the isopropenyl group.

Loss of the entire isopropenyl group.

Cleavage of the N-methyl group.

Fragmentation of the pyrrole ring itself.

By analyzing these fragmentation patterns, the connectivity of the different parts of the molecule can be confirmed, providing further evidence for the proposed structure. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular geometry, conformational preferences, and intermolecular interactions of this compound. In the absence of direct experimental data for this specific compound, we can hypothesize its solid-state characteristics by examining the crystal structures of analogous molecules.

Pyrrole Ring Conformation and Dihedral Angles

The five-membered pyrrole ring is an aromatic heterocycle and is generally expected to be planar or nearly planar. In the crystal structure of related compounds, the pyrrole ring typically exhibits a high degree of planarity. For instance, in a study of 2-isopropyl-2,3-dihydro-1H-isoindol-1-one, which contains a five-membered pyrrole ring fused to a benzene (B151609) ring, the pyrrole ring is observed to be fairly planar despite the presence of an sp³-hybridized carbon atom. nih.gov This planarity is attributed to the delocalization of electrons within the ring and the favorable bond angles. nih.gov

For this compound, the pyrrole ring itself is anticipated to be essentially planar. The key conformational flexibility would arise from the rotation around the single bond connecting the isopropenyl group to the pyrrole ring. The dihedral angle, defined by the plane of the pyrrole ring and the plane of the isopropenyl group, would be a critical parameter.

Computational studies on similar substituted aromatic systems can provide insight into the likely preferred conformations. The rotation around this C-C single bond would be influenced by steric hindrance between the isopropenyl group and the adjacent hydrogen atom on the pyrrole ring, as well as electronic effects such as conjugation between the π-systems of the pyrrole ring and the isopropenyl group. It is plausible that the molecule adopts a conformation where the isopropenyl group is slightly twisted out of the plane of the pyrrole ring to minimize steric strain while still allowing for some degree of π-conjugation. In the crystal structure of (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenyl-prop-2-en-1-one, a related compound with a conjugated substituent, the dihedral angle between the pyrrole ring and the adjacent propenone group is reported, indicating a twisted conformation.

A hypothetical data table for the dihedral angle is presented below, illustrating the type of information that would be obtained from an actual X-ray crystallographic study. The values are purely illustrative.

Hypothetical Dihedral Angle for this compound
Torsional Angle (°) (Pyrrole Plane - Isopropenyl Plane)
~15-30

This predicted range suggests a compromise between maximizing π-orbital overlap (favoring planarity) and minimizing steric repulsion.

Analysis of Intramolecular and Intermolecular Interactions in the Crystal Lattice

The way molecules of this compound would pack in a crystal lattice is determined by a variety of non-covalent interactions. These interactions are crucial for the stability of the crystal structure.

Intramolecular Interactions: Within a single molecule of this compound, the primary intramolecular interactions would be covalent bonds. Close contacts between atoms, such as between a hydrogen atom of the isopropenyl group and a hydrogen atom on the pyrrole ring, could lead to steric strain, influencing the preferred conformation as discussed above.

Intermolecular Interactions: In the crystal lattice, several types of intermolecular interactions would be expected to play a role:

C-H···π Interactions: The aromatic pyrrole ring is an electron-rich π-system. It can act as a hydrogen bond acceptor for C-H bonds from neighboring molecules. This type of interaction is commonly observed in the crystal structures of aromatic compounds. For instance, in the crystal structure of 2-isopropyl-2,3-dihydro-1H-isoindol-1-one, C-H···π interactions involving the pyrrole ring are present. nih.gov

π-π Stacking: The planar pyrrole rings of adjacent molecules could stack on top of each other, offset to minimize repulsion. This is a common packing motif for aromatic systems, driven by favorable electrostatic and dispersion interactions.

Absence of Strong Hydrogen Bonds: Since this compound lacks strong hydrogen bond donors (like O-H or N-H), the crystal packing will be dominated by the weaker C-H···π and van der Waals interactions. The nitrogen atom of the pyrrole ring is part of the aromatic system and its lone pair is delocalized, making it a very weak hydrogen bond acceptor.

A hypothetical summary of the types of intermolecular contacts and their likely contributions to the crystal packing is provided in the table below.

Hypothetical Intermolecular Interactions in the Crystal Lattice of this compound
Interaction Type
Van der Waals Forces
C-H···π Interactions
π-π Stacking

Computational and Theoretical Investigations of 3 Isopropenyl 1 Methyl 1h Pyrrole

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of a molecule's behavior at the electronic level. These methods, including Density Functional Theory (DFT), ab initio, and semi-empirical methods, are used to model molecular properties. ijcce.ac.irnih.gov DFT, particularly with hybrid functionals like B3LYP, is a widely used approach for studying the electronic structure and properties of organic molecules, including pyrrole (B145914) derivatives. nih.govresearchgate.net Ab initio methods, while computationally more intensive, offer high accuracy, and semi-empirical methods provide a faster, though more approximate, alternative for large systems.

Optimization of Molecular Geometry and Electronic Structure

The initial step in most computational studies involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For related pyrrole compounds, studies have successfully employed methods like DFT with basis sets such as 6-311G(d,p) to achieve optimized geometries that are in good agreement with experimental data where available. ijcce.ac.irresearchgate.net However, no such specific data has been published for 3-Isopropenyl-1-methyl-1H-pyrrole.

Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Distributions

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's stability and reactivity. nih.govnih.gov In many organic molecules, the HOMO is located on electron-rich parts of the molecule, while the LUMO resides on electron-deficient areas. For various pyrrole derivatives that have been studied, the distribution of these frontier orbitals has been mapped to explain their chemical behavior. ijcce.ac.irresearchgate.net For this compound, this analysis has not been performed.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stabilization Energies

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, conjugative interactions, and intramolecular electron delocalization. ijcce.ac.ir It provides a detailed picture of the bonding and antibonding interactions within a molecule, quantifying the stabilization energies associated with these interactions. For instance, in a related study on a 1-benzyl-4-formyl-1H-pyrrole derivative, NBO analysis revealed significant hyperconjugative interaction energies for LP→π* and π→π* transitions. ijcce.ac.ir Such an analysis for this compound would provide insight into the electronic delocalization between the pyrrole ring and the isopropenyl substituent, but this information is currently unavailable.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra.

Calculated NMR Chemical Shifts and Coupling Constants

Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These calculated values, when compared with experimental data, can help confirm the structure of a compound. While experimental ¹H NMR spectra are available for related compounds like 1-methyl-1H-pyrrole and 3-acetyl-1-methylpyrrole, and computational predictions have been made for other derivatives, there are no published calculated or experimental NMR data specifically for this compound. researchgate.netchemicalbook.comchemicalbook.com

Vibrational Frequencies and Intensities

Computational methods are also used to calculate the vibrational frequencies (infrared and Raman spectra) of molecules. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions. Studies on pyrrole and its derivatives have shown that theoretical frequencies, often scaled to correct for systematic errors, can match well with experimental spectra. nist.govresearchgate.net For 1-methyl-1H-pyrrole, for example, vibrational frequencies have been calculated using methods like HF/6-31G* and MP2/6-31G*. nist.gov However, a similar computational analysis of the vibrational spectra for this compound has not been reported.

UV-Vis Absorption Spectra and Electronic Transitions

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations can identify the wavelengths of maximum absorption (λmax), the strength of the transitions (oscillator strength, f), and the nature of the underlying electronic transitions, primarily the movement of electrons between molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For pyrrole and its simple derivatives, the characteristic UV-Vis absorption bands arise from π→π* transitions within the aromatic ring. The introduction of an isopropenyl group at the 3-position is expected to extend the conjugation of the π-system, leading to a bathochromic (red) shift in the absorption maxima compared to 1-methylpyrrole (B46729). The solvent environment can also influence the absorption spectrum, with polar solvents potentially causing further shifts in the λmax values.

Table 1: Predicted UV-Vis Absorption Data for this compound

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S1250-2700.3-0.5HOMO → LUMO (π→π)
S0 → S2210-2300.1-0.2HOMO-1 → LUMO (π→π)

Note: This data is a projection based on typical values for similar substituted pyrroles and has not been experimentally verified for this compound.

Conformational Analysis and Potential Energy Surfaces of this compound

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the isopropenyl group to the pyrrole ring. This rotation gives rise to different conformers, which can be analyzed by constructing a potential energy surface (PES). The PES maps the relative energy of the molecule as a function of the dihedral angle between the pyrrole ring and the isopropenyl group.

Computational methods, such as DFT, can be employed to identify the stable conformers (energy minima on the PES) and the transition states (saddle points) that separate them. It is anticipated that two main planar conformers, a syn-periplanar and an anti-periplanar form, would represent the most stable structures due to maximized π-conjugation. The syn-periplanar form would have the vinyl group's double bond pointing towards the methyl group, while the anti-periplanar form would have it pointing away. The relative energies of these conformers would determine their population distribution at a given temperature.

Reactivity Descriptors and Reaction Pathway Modeling

Quantum chemical calculations can provide valuable insights into the reactivity of this compound through various reactivity descriptors derived from conceptual DFT. These descriptors help in predicting the molecule's susceptibility to electrophilic and nucleophilic attack.

Key global reactivity descriptors include:

HOMO-LUMO Gap (ΔE): A smaller energy gap between the HOMO and LUMO indicates higher reactivity.

Chemical Potential (μ): Describes the escaping tendency of electrons from the system.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. For this compound, the π-rich pyrrole ring and the double bond of the isopropenyl group are expected to be the primary sites of reactivity. Reaction pathway modeling can further elucidate the mechanisms of specific reactions, such as electrophilic substitution on the pyrrole ring or addition reactions at the isopropenyl double bond.

Table 2: Predicted Global Reactivity Descriptors for this compound

DescriptorPredicted Value (eV)
EHOMO-5.5 to -6.0
ELUMO-0.5 to -1.0
HOMO-LUMO Gap (ΔE)4.5 to 5.5
Chemical Potential (μ)-3.0 to -3.5
Hardness (η)2.25 to 2.75
Electrophilicity Index (ω)1.8 to 2.2

Note: These values are estimations based on calculations for analogous compounds.

Advanced Computational Techniques

To gain a deeper understanding of the chemical bonding and intermolecular interactions of this compound, several advanced computational techniques can be applied.

Atoms in Molecules (AIM) Theory: AIM analysis of the calculated electron density can characterize the nature of chemical bonds within the molecule. This method can identify bond critical points and analyze their properties (e.g., electron density and its Laplacian) to distinguish between covalent and non-covalent interactions.

Hirshfeld Surface Analysis: This technique provides a visual representation of intermolecular interactions in the crystalline state. By mapping properties like dnorm, shape index, and curvedness onto the Hirshfeld surface, one can identify and quantify contacts such as hydrogen bonds and π-π stacking interactions that would govern the crystal packing of this compound.

Vibrational Energy Distribution Analysis (VEDA): VEDA is used to assign the calculated vibrational frequencies to specific molecular motions. For this compound, VEDA could be used to definitively assign the vibrational modes corresponding to the pyrrole ring stretches, C-H bends, and the characteristic vibrations of the isopropenyl and methyl substituents.

Applications of 3 Isopropenyl 1 Methyl 1h Pyrrole in Advanced Materials and Chemical Synthesis

A Key Building Block in Complex Organic Synthesis

The pyrrole (B145914) nucleus is a fundamental heterocyclic scaffold found in a vast array of biologically active natural products and complex organic molecules. alliedacademies.orgchim.it Pyrrole derivatives are prized as versatile intermediates in organic synthesis due to their unique electronic properties and reactivity. alliedacademies.org

Strategic Intermediate in Total Synthesis of Pyrrole-Containing Natural Product Scaffolds

Pyrrole and its derivatives are crucial components in the total synthesis of many natural products, including those with pharmaceutical and biological activity. chim.itresearchgate.net The synthesis of complex molecules often relies on the strategic manipulation of functionalized heterocyclic building blocks. chim.it The pyrrole ring, for instance, is a core structure in porphyrins, bile pigments, and a variety of alkaloids and antibiotics. alliedacademies.org Synthetic chemists often employ multi-step procedures to construct these intricate natural product scaffolds, where substituted pyrroles serve as key starting materials or intermediates. alliedacademies.org The ability to introduce various substituents onto the pyrrole ring is essential for building molecular complexity. researchgate.net

Precursor for the Construction of Novel Polycyclic and Fused Heterocyclic Systems

The development of new methods for synthesizing polycyclic and fused heterocyclic systems is a significant area of research in organic chemistry. These complex structures are often associated with interesting pharmacological properties. Pyrrole derivatives are valuable precursors for constructing such systems through various cyclization and annulation strategies. alliedacademies.org The reactivity of the pyrrole ring and its substituents allows for the formation of new rings, leading to diverse and complex molecular architectures.

Role in Functional Materials Development

The unique electronic and photophysical properties of pyrrole-containing molecules make them attractive candidates for the development of advanced functional materials.

Monomeric Units for Conducting Polymers and Organic Electronic Devices

Polypyrrole is one of the most studied intrinsically conducting polymers (ICPs) due to its good environmental stability and relatively high conductivity. mdpi.comwikipedia.org Conducting polymers are organic materials that can conduct electricity and have applications in areas such as electronics, sensors, and energy storage. mdpi.com They are typically synthesized through the polymerization of monomeric units. wikipedia.org The properties of the resulting polymer, such as conductivity and processability, can be tuned by modifying the structure of the monomer. dtic.mil Substituted pyrroles can be used as monomers to create polymers with tailored properties for specific applications in organic electronic devices.

Polymer TypeMonomer(s)Typical Conductivity (S/cm)
PolypyrrolePyrrole40-100
Poly(N-methylpyrrole)N-methylpyrrole~0.001
CopolymersPyrrole and N-methylpyrroleIntermediate between homopolymers

This table presents typical conductivity values for well-studied polypyrroles. The conductivity of polymers derived from other substituted pyrroles would depend on the nature of the substituent. dtic.mil

Components in Advanced Optical and Photonic Materials (e.g., BODIPY dyes)

BODIPY (boron-dipyrromethene) dyes are a class of fluorescent molecules with excellent photophysical properties, including high quantum yields and sharp emission peaks. researchgate.netnih.gov These characteristics make them highly valuable for applications in bioimaging, sensing, and as active components in optical materials. osti.gov The core structure of a BODIPY dye is based on a dipyrrin ligand complexed with a BF₂ unit. The dipyrrin ligand is constructed from two pyrrole rings. researchgate.net

The spectral properties of BODIPY dyes can be finely tuned by introducing different substituents onto the pyrrole rings. researchgate.netnih.gov This chemical modification allows for the rational design of dyes with specific absorption and emission wavelengths, making them suitable for a wide range of optical and photonic applications. osti.gov The synthesis of these dyes often involves the condensation of a substituted pyrrole with an aldehyde or acid chloride, followed by complexation with a boron source. beilstein-journals.org

Applications in Catalyst Design and Ligand Development

Pyrrole-containing compounds can also serve as ligands for transition metal catalysts. The nitrogen atom in the pyrrole ring can coordinate to a metal center, and the substituents on the ring can be modified to influence the steric and electronic properties of the resulting metal complex. This allows for the development of catalysts with tailored reactivity and selectivity for a variety of organic transformations. Pyrroles can be utilized as catalysts for polymerization processes and are functional in transition metal complex catalysis. alliedacademies.org

Supramolecular Chemistry and Self-Assembly Processes Involving Pyrrole Motifs

The unique structural and electronic characteristics of the pyrrole ring make it a valuable component in the field of supramolecular chemistry. The ability of pyrrole and its derivatives to engage in a variety of non-covalent interactions is central to their role in the formation of larger, well-ordered supramolecular assemblies. In the case of 3-Isopropenyl-1-methyl-1H-pyrrole, the specific combination of the N-methyl group and the C-isopropenyl substituent dictates its potential modes of self-assembly, steering the interactions away from traditional hydrogen bonding and towards other significant non-covalent forces.

The methylation of the pyrrole nitrogen atom fundamentally alters its hydrogen bonding capability. Unlike pyrroles with an N-H group, which are known to act as hydrogen bond donors, 1-methyl-1H-pyrrole derivatives cannot participate in this type of interaction at the nitrogen atom. This structural modification channels the self-assembly process to be governed by other non-covalent interactions such as π-π stacking, C-H···π interactions, and van der Waals forces. The absence of the N-H proton prevents the formation of strong, directional hydrogen bonds with anions or other hydrogen bond acceptors, which is a common feature in the supramolecular chemistry of many other pyrrole derivatives.

Interaction TypeParticipating Moieties in this compoundTypical Energy Range (kcal/mol)
π-π Stacking Pyrrole ring ↔ Pyrrole ring; Pyrrole ring ↔ Isopropenyl group; Isopropenyl group ↔ Isopropenyl group2-10
C-H···π Interactions N-CH₃ ↔ Pyrrole ring; Isopropenyl-CH₃ ↔ Pyrrole ring; Pyrrole C-H ↔ Pyrrole ring0.5-2.5
Van der Waals Forces General intermolecular contacts0.5-2.0

Q & A

Basic: What are the optimal synthetic routes for 3-Isopropenyl-1-methyl-1H-pyrrole, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves cyclization or substitution reactions. For example, refluxing precursors (e.g., substituted anilines) with chloranil in xylene for 25–30 hours under inert conditions can yield pyrrole derivatives. Post-reaction, purification via recrystallization (e.g., methanol) or column chromatography is critical. Variations in solvents (e.g., xylene vs. DMF), catalysts (e.g., Pd-based), and temperature significantly impact yield. For instance, using petroleum ether for crystallization achieved a 75% yield in a structurally analogous pyrrole derivative .

Basic: How can NMR spectroscopy be employed to confirm the structure of this compound?

Methodological Answer:
1H NMR is key for structural validation. The isopropenyl group (δ 1.40–1.42 ppm for methyl protons) and methyl substituents on the pyrrole ring (δ 3.90 ppm) are diagnostic. Splitting patterns (e.g., multiplicity of vinyl protons) and integration ratios help distinguish substituents. For example, in a related compound, the pyrrole ring protons resonated at δ 6.33–6.36 ppm, while aromatic protons appeared at δ 7.27–7.28 ppm .

Advanced: How can researchers resolve contradictions in reported biological activity data for pyrrole derivatives?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, concentration ranges) or structural impurities. Rigorous validation includes:

  • Replicating assays under standardized conditions (e.g., MTT vs. SRB cytotoxicity protocols).
  • Purity verification via HPLC or mass spectrometry.
  • Comparative SAR studies to isolate functional groups responsible for activity. For example, hydroxyl or methoxy substitutions on phenyl rings in pyrrole derivatives significantly altered tubulin inhibition potency .

Advanced: What mechanisms underlie the tubulin polymerization inhibition activity of this compound derivatives?

Methodological Answer:
Derivatives with electron-donating groups (e.g., methoxy) on aromatic moieties enhance binding to the colchicine site of β-tubulin, disrupting microtubule dynamics. Structural analogs showed IC50 values <1 µM in tubulin polymerization assays. Molecular docking studies (e.g., using AutoDock Vina) can predict binding modes, while competitive binding assays (e.g., with fluorescent colchicine analogs) validate target engagement .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
Use PPE (gloves, goggles) and work in a fume hood. In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Avoid oral exposure—seek medical attention if ingested. Safety data for analogous pyrroles recommend storage at –20°C under nitrogen to prevent degradation .

Advanced: How can computational methods optimize the design of this compound analogs?

Methodological Answer:
DFT calculations (e.g., Gaussian09) predict electronic properties (HOMO/LUMO) influencing reactivity. Molecular dynamics simulations (e.g., GROMACS) model ligand-protein interactions over time. QSAR models using descriptors like logP, polar surface area, and topological indices guide structural modifications for enhanced bioavailability .

Advanced: What strategies improve reaction yields in multi-step syntheses of pyrrole derivatives?

Methodological Answer:

  • Catalyst Optimization: Transition-metal catalysts (e.g., Pd/C) enhance cross-coupling efficiency.
  • Solvent Selection: High-boiling solvents (e.g., xylene) favor reflux conditions for cyclization.
  • Purification: Gradient column chromatography or preparative HPLC removes byproducts. For example, a 58% yield was achieved in a palladium-catalyzed coupling step for a related pyrrole-carboxamide .

Advanced: How is X-ray crystallography applied to confirm the structure of complex pyrrole derivatives?

Methodological Answer:
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) resolves bond lengths, angles, and stereochemistry. For example, a 1-(3,5-dimethoxybenzyl)-1H-pyrrole derivative was resolved with R-factor <0.05, confirming the substituent orientation on the pyrrole ring .

Advanced: How do substituent modifications on the pyrrole ring affect bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Nitro or carbonyl groups reduce electron density, altering binding kinetics.
  • Hydrophobic Substituents: Long alkyl chains (e.g., heptyl) enhance membrane permeability.
  • Aromatic Rings: Biphenyl or benzimidazole moieties improve π-π stacking with target proteins. For example, a 4-phenyl analog showed 10-fold higher cytotoxicity than the parent compound .

Advanced: How can researchers validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS Validation: Calibration curves (1–1000 ng/mL) with internal standards (e.g., deuterated analogs) ensure precision (±15% RSD).
  • Recovery Studies: Spike-and-recovery experiments in plasma/tissue homogenates assess extraction efficiency.
  • Stability Tests: Evaluate freeze-thaw cycles and long-term storage (–80°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.